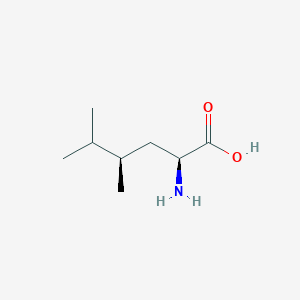
(2S,4R)-2-Amino-4,5-dimethylhexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-2-Amino-4,5-dimethylhexanoic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is known for its unique stereochemistry, which plays a crucial role in its biological and chemical properties. It is often used in the synthesis of peptides and proteins, and its distinct structure makes it a valuable tool in medicinal chemistry and biocatalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-Amino-4,5-dimethylhexanoic acid typically involves several steps, including the protection of functional groups, stereoselective reactions, and deprotection. One common method involves the use of chiral auxiliaries to ensure the correct stereochemistry. For example, the synthesis may start with a protected amino acid derivative, followed by a series of reactions such as alkylation, reduction, and deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs .
化学反应分析
Types of Reactions
(2S,4R)-2-Amino-4,5-dimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
科学研究应用
(2S,4R)-2-Amino-4,5-dimethylhexanoic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2S,4R)-2-Amino-4,5-dimethylhexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site .
相似化合物的比较
Similar Compounds
(2S,4R)-4-Methylproline: This compound shares a similar stereochemistry and is used in the synthesis of peptides and proteins.
(2S,4R)-4-Hydroxyproline: Another related compound, often used in the study of protein stability and folding.
Uniqueness
What sets (2S,4R)-2-Amino-4,5-dimethylhexanoic acid apart from these similar compounds is its specific structure, which provides unique reactivity and binding properties. This makes it particularly valuable in applications requiring high stereochemical precision and selectivity .
属性
CAS 编号 |
774172-49-5 |
|---|---|
分子式 |
C8H17NO2 |
分子量 |
159.23 g/mol |
IUPAC 名称 |
(2S,4R)-2-amino-4,5-dimethylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-5(2)6(3)4-7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)/t6-,7+/m1/s1 |
InChI 键 |
VBGFCDFZIZPMLN-RQJHMYQMSA-N |
手性 SMILES |
C[C@H](C[C@@H](C(=O)O)N)C(C)C |
规范 SMILES |
CC(C)C(C)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[benzimidazole-2,3'-pyrazole]](/img/structure/B12529269.png)
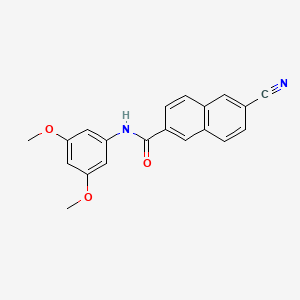

![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline](/img/structure/B12529287.png)
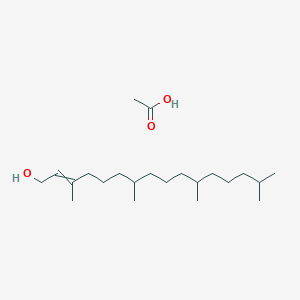
![2-Chloro-3-(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)quinoline](/img/structure/B12529295.png)
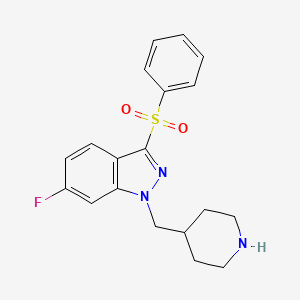
![2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene](/img/structure/B12529310.png)
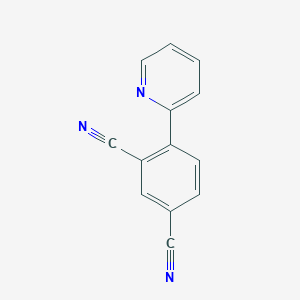
![2-[(But-3-yn-1-yl)oxy]pyridine](/img/structure/B12529321.png)

![10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol](/img/structure/B12529336.png)

![4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)
